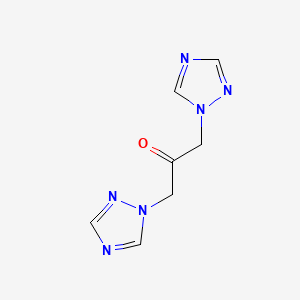

1,3-Bis(1,2,4-triazol-1-yl)propan-2-one

Description

Overview of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-one in Contemporary Chemical Research

The primary significance of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-one in the scientific field is its role as a key chemical intermediate. It is notably applied in the synthesis of more complex triazole-based antifungal agents. google.com A prominent example of its relevance is its identification as a known impurity and synthetic precursor in the production of Fluconazole (B54011), a widely used antifungal medication. nih.gov Fluconazole's structure features a 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol backbone, highlighting the structural relationship. researchgate.netsigmaaldrich.com The presence of this compound as an impurity is of interest in pharmaceutical quality control and process chemistry.

Beyond its role as a precursor, its molecular architecture—a central ketone functional group symmetrically flanked by two nitrogen-rich heterocyclic rings—makes it a model compound for studying the electronic interactions between these moieties. The bis-triazole structure also suggests its potential use as a bidentate ligand in coordination chemistry, capable of forming complexes with various metal ions, a field of active research for related bis-triazole systems. scispace.commdpi.comresearchgate.net

Academic Context of Triazole-Containing Compounds in Organic Synthesis and Beyond

The triazole ring system, existing as two primary isomers (1,2,3-triazole and 1,2,4-triazole), is a foundational scaffold in modern chemistry. nih.govmdpi.com These five-membered heterocycles are not merely chemical curiosities; they are integral components in a vast array of functional molecules. nih.gov

In medicinal chemistry, the triazole motif is a "privileged structure" found in numerous therapeutic agents. semanticscholar.orgresearchgate.net Compounds containing the 1,2,4-triazole (B32235) ring, in particular, are known for their potent and diverse biological activities, including antifungal, anticancer, antiviral, anti-inflammatory, and anticonvulsant properties. semanticscholar.orgnih.govacarindex.com The success of drugs like Fluconazole and Itraconazole has cemented the importance of this heterocycle in drug discovery. semanticscholar.org The triazole rings often enhance a molecule's metabolic stability and its ability to form hydrogen bonds with biological targets like enzymes. mdpi.comnih.gov

Beyond pharmaceuticals, triazole derivatives are crucial in materials science for the development of coordination polymers and metal-organic frameworks (MOFs). mdpi.com Their multiple nitrogen atoms act as excellent coordination sites for metal ions, enabling the construction of materials with unique photoluminescent, magnetic, and gas adsorption properties. mdpi.com In agrochemistry, triazoles are utilized in fungicides and herbicides, while in organic synthesis, they serve as stable and reliable linkers and functional groups. nih.govnih.gov

Historical Development of Synthetic Methodologies for Bis-Triazole Systems

The synthesis of molecules containing two triazole rings, known as bis-triazoles, has evolved significantly over time, driven by the need for more efficient, scalable, and environmentally benign methods.

A specific, established method for synthesizing 1,3-Bis(1,2,4-triazol-1-yl)propan-2-one involves a two-step process. It begins with the reaction of a protected 1,3-dihaloacetone, such as a ketal derivative, with an alkaline salt of 1,2,4-triazole in an organic solvent. This substitution reaction is followed by the acidic hydrolysis of the ketal protecting group to reveal the central ketone, yielding the final product. google.com

Historically, the synthesis of heterocyclic compounds often relied on condensation reactions that required harsh conditions and sometimes produced low yields or mixtures of products. The development of more controlled and versatile synthetic routes has been a major focus of organic chemistry. For 1,2,3-triazole systems, the advent of the Huisgen 1,3-dipolar cycloaddition was a landmark, which was later refined into the highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". mdpi.comnih.govfrontiersin.org This reaction allows for the straightforward synthesis of 1,4-disubstituted 1,2,3-triazoles with high yields and regioselectivity.

For 1,2,4-triazole systems, synthetic strategies often involve the cyclization of open-chain precursors containing the requisite nitrogen and carbon atoms, such as amidrazones or hydrazides. mdpi.comzsmu.edu.ua The synthesis of bis-1,2,4-triazoles can be achieved by using starting materials that contain two of these precursor functionalities or by linking two pre-formed triazole rings together. mdpi.comresearchgate.net Modern approaches focus on multi-component reactions and the use of greener technologies like microwave or ultrasound-assisted synthesis to improve efficiency and reduce waste. nih.gov

| Methodology | Triazole Type | General Description | Key Advantages |

|---|---|---|---|

| Classical Condensation | 1,2,4-Triazole | Cyclization of precursors like hydrazides with other reagents under heat. | Fundamental, established routes. |

| Nucleophilic Substitution | 1,2,4-Triazole | Reacting a di-halogenated alkane with triazole salts, as seen for the title compound. google.com | Direct formation of C-N bonds. |

| Huisgen Cycloaddition (CuAAC) | 1,2,3-Triazole | Copper-catalyzed reaction between a di-azide and a terminal alkyne (or vice-versa). mdpi.comfrontiersin.org | High yield, high regioselectivity, mild conditions ("click chemistry"). |

| Multi-component Reactions | Various | One-pot reactions combining three or more starting materials to form the final product. researchgate.net | High efficiency, reduced purification steps. |

Structural Features of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-one and its Implications for Reactivity

The chemical behavior of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-one is dictated by the interplay of its three primary structural components: the central ketone group, the two methylene (B1212753) bridges, and the two terminal 1,2,4-triazole rings.

The ketone's carbonyl group (C=O) is a site of electrophilicity, making it susceptible to attack by nucleophiles. This is the key site of reaction when it serves as a precursor to Fluconazole, where a Grignard reagent attacks the carbonyl carbon to form a tertiary alcohol. researchgate.net The hydrogens on the α-carbons (the methylene groups) are rendered acidic due to the electron-withdrawing nature of both the adjacent carbonyl group and the triazole rings, making them potential sites for enolate formation under basic conditions. nih.gov

The two 1,2,4-triazole rings are nitrogen-rich, aromatic heterocycles. They are generally stable to metabolic degradation and possess electron-withdrawing characteristics. nih.gov Crucially, the unshared electron pairs on the nitrogen atoms (specifically the N4 position) allow the triazole rings to function as ligands in coordination chemistry. mdpi.com The presence of two such rings connected by a flexible propanone linker allows the molecule to act as a chelating bidentate ligand, binding to a single metal center, or as a bridging ligand, connecting two different metal centers to form larger polynuclear structures or coordination polymers. scispace.comresearchgate.net This dual functionality—a reactive organic core and metal-coordinating peripheral groups—makes it a versatile building block in both organic and inorganic synthesis.

| Structural Feature | Description | Implication for Reactivity |

|---|---|---|

| Ketone (C=O) Group | Central electrophilic carbonyl functional group. | Primary site for nucleophilic addition reactions (e.g., Grignard reagents, hydride reagents). nih.gov |

| α-Methylene (-CH₂-) Bridges | Carbons adjacent to the ketone and triazole rings. | Possess acidic protons, allowing for enolization or deprotonation to form carbanions. nih.gov |

| 1,2,4-Triazole Rings | Two terminal, nitrogen-rich aromatic heterocycles. | Act as electron-withdrawing groups, increasing the acidity of α-hydrogens. The nitrogen atoms can act as donors (ligands) for metal coordination. mdpi.com |

| Overall Structure | Symmetrical bis-triazole linked by a flexible three-carbon chain. | Potential to act as a bidentate chelating or bridging ligand in the formation of metal complexes. scispace.com |

Referenced Chemical Compounds

| Compound Name |

|---|

| 1,3-Bis(1,2,4-triazol-1-yl)propan-2-one |

| Fluconazole |

| Itraconazole |

| 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol |

Structure

3D Structure

Propriétés

IUPAC Name |

1,3-bis(1,2,4-triazol-1-yl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N6O/c14-7(1-12-5-8-3-10-12)2-13-6-9-4-11-13/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQQIIJSWEPRYPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)CC(=O)CN2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501266711 | |

| Record name | 1,3-Bis(1H-1,2,4-triazol-1-yl)-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501266711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98414-56-3 | |

| Record name | 1,3-Bis(1H-1,2,4-triazol-1-yl)-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98414-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Bis(1H-1,2,4-triazol-1-yl)-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501266711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Bis-1H-[1,2,4]-triazol-1-yl-propan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,3 Bis 1,2,4 Triazol 1 Yl Propan 2 One

Retrosynthetic Analysis and Strategic Disconnections for the Propanone Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. scitepress.org For 1,3-Bis(1,2,4-triazol-1-yl)propan-2-one, the most logical disconnections are the two carbon-nitrogen (C-N) bonds linking the central propanone unit to the 1,2,4-triazole (B32235) rings.

This disconnection strategy simplifies the molecule into two fundamental synthons: a propanone-based electrophile and a nucleophilic 1,2,4-triazole equivalent. The propanone synthon is a three-carbon chain with electrophilic centers at the first and third positions (C1 and C3). The corresponding synthetic equivalent for this dicationic synthon is typically a 1,3-dihalogenated propan-2-one derivative. The nucleophilic synthon is the 1,2,4-triazole anion, which can be generated from 1H-1,2,4-triazole.

A further strategic consideration involves protecting the ketone functional group on the propanone core. Ketones can be sensitive to the basic conditions often used in alkylation reactions. Therefore, a more refined retrosynthetic approach involves disconnecting a protected version of the target molecule, specifically a ketal, which can later be hydrolyzed to reveal the ketone. ic.ac.uklibretexts.org This leads to a 1,3-dihaloacetone ketal as the ideal precursor for the propanone core.

Precursor Design and Selection for the 1,2,4-Triazole Moieties

The design of precursors for the 1,2,4-triazole moieties focuses on 1H-1,2,4-triazole as the primary starting material. The 1,2,4-triazole ring system possesses multiple nitrogen atoms that can act as nucleophiles. researchgate.netnih.gov However, for the synthesis of the N1-substituted product, reaction conditions are chosen to favor this isomer.

To enhance its nucleophilicity and facilitate the desired alkylation reaction, 1H-1,2,4-triazole is typically converted into its alkaline salt, such as the sodium or potassium salt. google.com This is achieved by treating 1H-1,2,4-triazole with a suitable base, such as sodium hydride or potassium carbonate. The resulting triazolide anion is a more potent nucleophile, ready to react with the electrophilic propanone precursor.

Direct Synthesis Routes from Simpler Feedstocks

The forward synthesis, guided by the retrosynthetic analysis, primarily involves the alkylation of 1,2,4-triazole with a suitable three-carbon electrophile.

Alkylation Reactions of 1,2,4-Triazole with Halogenated Propanone Derivatives

The alkylation of 1,2,4-triazole with dihalogenated propanones is a direct method for constructing the target molecule's backbone. However, the reactivity of the unprotected ketone can lead to side reactions. A more controlled and higher-yielding approach involves the use of a ketone-protected derivative. google.com

A patented and effective method for synthesizing 1,3-Bis(1,2,4-triazol-1-yl)propan-2-one involves a two-step process starting with a protected dihaloacetone. google.com The first step is a double nucleophilic substitution reaction. An alkaline salt of 1H-1,2,4-triazole is reacted with a ketal of a 1,3-dihaloacetone, such as 1,3-dichloro-2,2-dimethoxypropane. google.com

The reaction is typically carried out in an organic solvent at elevated temperatures, ranging from 80°C to 200°C. google.com The use of the 1,2,4-triazole salt enhances its nucleophilicity, enabling the displacement of the halide leaving groups on the propanone precursor. This results in the formation of the ketal-protected intermediate, 1,3-Bis(1,2,4-triazol-1-yl)-2,2-dialkoxypropane.

Table 1: Reaction Parameters for Ketal Alkylation

| Parameter | Description | Reference |

|---|---|---|

| Triazole Precursor | Alkaline salt of 1H-1,2,4-triazole | google.com |

| Propanone Precursor | Ketal of a 1,3-dihaloacetone (e.g., 1,3-dichloro-2,2-dimethoxypropane) | google.com |

| Solvent | Organic solvent | google.com |

| Temperature | 80°C - 200°C | google.com |

| Product | Ketal-protected intermediate (e.g., 2,2-dimethoxy-1,3-bis(1H-1,2,4-triazol-1-yl)propane) | google.com |

The second step of the synthesis is the deprotection of the ketone functional group. The ketal intermediate formed in the previous step is subjected to hydrolysis in a concentrated mineral acid medium, such as hydrochloric acid. google.comyoutube.comchemistrysteps.com This reaction cleaves the ketal, regenerating the carbonyl group and yielding the final product, 1,3-Bis(1,2,4-triazol-1-yl)propan-2-one, which can be isolated as its hydrochloride salt. google.com

Table 2: Ketal Hydrolysis Conditions

| Parameter | Description | Reference |

|---|---|---|

| Starting Material | Ketal-protected intermediate | google.com |

| Reagent | Concentrated mineral acid (e.g., HCl) | google.com |

| Reaction Type | Hydrolysis | ic.ac.ukgoogle.comchemistrysteps.com |

| Final Product | 1,3-Bis(1,2,4-triazol-1-yl)propan-2-one | google.com |

Multi-Component Reaction Approaches to Triazole-Substituted Ketones

While the stepwise alkylation is a well-documented route, multi-component reactions (MCRs) represent an alternative strategy in organic synthesis for building complex molecules in a single step. researchgate.net For triazole-substituted ketones, MCRs could theoretically involve combining a ketone, an amine, and an azide (B81097) source, or other suitable building blocks, to form the triazole ring and attach it to the ketone scaffold simultaneously. thieme-connect.comnih.gov

For instance, some MCRs for synthesizing 1,2,3-triazoles involve the reaction of enolizable ketones, primary amines, and organic azides. thieme-connect.com Although specific MCRs for the direct synthesis of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-one are not prominently documented, the principles of MCRs offer a potential pathway for future synthetic exploration, aiming for higher atom economy and reduced step counts. researchgate.net

Nucleophilic Substitution Strategies at the Propanone Backbone

The primary and most established method for the synthesis of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-one involves a nucleophilic substitution reaction at the propanone backbone. This strategy typically utilizes a 1,3-dihaloacetone derivative as the electrophilic substrate and an alkaline salt of 1H-1,2,4-triazole as the nucleophile. google.com

Nucleophilic displacement: A ketal of a 1,3-dihaloacetone reacts with an alkali metal salt of 1H-1,2,4-triazole.

Hydrolysis: The resulting ketal intermediate is treated with a strong acid to afford the final ketone product.

Optimization of Reaction Conditions and Process Parameters

The efficiency and viability of the synthesis of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-one are highly dependent on the careful optimization of several key reaction parameters.

Solvent Selection and Optimization for Reaction Efficiency

The choice of solvent is critical in the nucleophilic substitution reaction for the synthesis of the target compound. The solvent must be capable of dissolving the reactants, particularly the alkaline salt of 1,2,4-triazole, to facilitate the reaction. A Spanish patent outlines the use of an organic solvent for this process. google.com While specific examples for this exact reaction are not extensively detailed in publicly available literature, general principles of N-alkylation of triazoles suggest that polar aprotic solvents are often effective. researchgate.net In the synthesis of related bis-triazole compounds, solvents such as N,N-dimethylformamide (DMF) have been successfully employed. nih.gov

| Solvent | Potential Advantages | Potential Disadvantages |

|---|---|---|

| N,N-Dimethylformamide (DMF) | Good at solvating salts, high boiling point allowing for a wide temperature range. | High boiling point can make removal difficult, potential for decomposition at high temperatures. |

| Acetonitrile | Lower boiling point for easier removal, relatively polar. | May have lower solubility for some inorganic salts compared to DMF. |

| Dimethyl sulfoxide (B87167) (DMSO) | Excellent solvating power for a wide range of reactants. | Very high boiling point, can be difficult to remove completely. |

Temperature and Pressure Effects on Yield and Selectivity

Temperature plays a significant role in the rate and yield of the synthesis. The reaction is typically carried out at elevated temperatures, with a broad range of 80 °C to 200 °C being cited in the patent literature. google.com The optimal temperature will depend on the specific reactants and solvent used. Higher temperatures generally lead to faster reaction rates but may also promote the formation of side products or decomposition of the desired product. There is no specific information available in the searched literature regarding the effects of pressure on the yield and selectivity of this particular reaction.

| Temperature Range (°C) | General Observations |

|---|---|

| 80 - 120 | Generally requires longer reaction times but may lead to higher selectivity with fewer byproducts. |

| 120 - 200 | Faster reaction rates can be achieved, but there is an increased risk of thermal decomposition and side reactions. |

Role of Catalysts in Promoting Synthesis

Catalysts are employed to facilitate the nucleophilic substitution reaction. google.com While the specific catalyst for the synthesis of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-one is not explicitly named in the primary patent, phase-transfer catalysts (PTCs) are commonly used in the N-alkylation of triazoles. bas.bg PTCs, such as quaternary ammonium (B1175870) salts, can enhance the rate of reaction between the water-soluble triazole salt and the organic-soluble dihaloacetone derivative by transporting the nucleophile into the organic phase. In the synthesis of other 1,2,4-triazole derivatives, catalysts such as potassium carbonate and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have been utilized as bases to promote the alkylation. researchgate.net For the synthesis of fluconazole (B54011), of which the target compound is an intermediate, nano-silica sulfuric acid has been used as a green and mild catalyst in certain steps. bas.bg

| Catalyst Type | Potential Role | Examples |

|---|---|---|

| Phase-Transfer Catalyst | Facilitates the transfer of the triazole anion to the organic phase. | Tetrabutylammonium bromide |

| Base | Deprotonates the 1,2,4-triazole, generating the nucleophile in situ. | Potassium carbonate, DBU |

| Acid Catalyst | Can activate the electrophile. | Nano-silica sulfuric acid |

Green Chemistry Principles and Sustainable Synthesis Approaches

The application of green chemistry principles to the synthesis of pharmaceutical intermediates is of growing importance to reduce environmental impact and improve process safety and efficiency.

Solvent-Free Synthesis

Solvent-free synthesis is a key principle of green chemistry that aims to eliminate the use of volatile and often hazardous organic solvents. While a specific solvent-free synthesis for 1,3-Bis(1,2,4-triazol-1-yl)propan-2-one has not been detailed in the available literature, related methodologies for other triazole compounds suggest its potential feasibility. For instance, mechanochemical synthesis, a solvent-free technique involving grinding or milling of reactants, has been successfully employed for the synthesis of various triazole derivatives. nih.gov This approach can lead to shorter reaction times, higher yields, and a significant reduction in waste. The alkylation of pyrazole (B372694) has been achieved through phase-transfer catalysis without a solvent, indicating that similar strategies could potentially be adapted for the synthesis of the target compound. bas.bg

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. scielo.org.zasemanticscholar.org This is attributed to the efficient and uniform heating of the reaction mixture by microwave irradiation. semanticscholar.org While specific literature on the microwave-assisted synthesis of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-one is not abundant, the synthesis of various other 1,2,4-triazole derivatives has been successfully achieved using this technology. nih.govmdpi.com

The general approach involves the reaction of a suitable precursor with 1,2,4-triazole in a sealed vessel under microwave irradiation. For instance, the synthesis of N-substituted 3-amino-1,2,4-triazoles has been accomplished by reacting key intermediates with hydrazines under microwave conditions, resulting in yields ranging from 34–70%. researchgate.net In a typical setup, the reactants are dissolved in a suitable solvent, such as ethanol (B145695) or dimethylformamide (DMF), and subjected to microwave irradiation at a specific power and temperature for a short duration. scielo.org.za The application of microwave heating can significantly reduce reaction times from hours to minutes. nih.gov

A proposed microwave-assisted synthesis of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-one could involve the reaction of a protected 1,3-dihaloacetone with an alkali salt of 1,2,4-triazole in a polar solvent. The use of microwave irradiation would likely accelerate the nucleophilic substitution reaction, followed by an acid-catalyzed deprotection to yield the final product.

Table 1: Comparison of Conventional and Potential Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Several hours to days | Minutes to a few hours nih.gov |

| Yield | Moderate to good | Often higher yields semanticscholar.org |

| Heating | Conduction and convection (less efficient) | Direct dielectric heating (highly efficient) semanticscholar.org |

| Reaction Conditions | Often requires high boiling point solvents | Can be performed in lower boiling point solvents under pressure |

| Side Reactions | More prone to side product formation | Often cleaner reactions with fewer byproducts |

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to enhance chemical reactivity. nih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds, including 1,2,4-triazole derivatives, offering advantages such as shorter reaction times, milder reaction conditions, and improved yields. nih.govnih.gov The physical phenomena of cavitation—the formation, growth, and implosion of bubbles in a liquid—generate localized hot spots with extremely high temperatures and pressures, which can accelerate reaction rates. nih.gov

For the synthesis of 1,2,4-triazole derivatives, ultrasound irradiation has been shown to be effective in promoting the coupling of precursors. For example, the synthesis of 1,2,4-triazole coupled acetamide (B32628) derivatives was achieved with yields of 65-80% in 39-80 minutes under ultrasound irradiation, compared to 10-36 hours with conventional methods. nih.gov

A potential ultrasound-assisted synthesis of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-one could involve the sonication of a mixture of a 1,3-dihalopropan-2-one derivative and the sodium salt of 1,2,4-triazole in a suitable solvent. The ultrasonic waves would facilitate the intimate mixing of reactants and enhance the rate of the substitution reaction. Following the reaction, a standard work-up procedure would be required to isolate the desired product.

Table 2: Potential Advantages of Ultrasound-Assisted Synthesis for 1,3-Bis(1,2,4-triazol-1-yl)propan-2-one

| Feature | Description |

|---|---|

| Increased Reaction Rate | Cavitational collapse provides the energy to overcome activation barriers, leading to faster reactions. nih.gov |

| Milder Conditions | Reactions can often be carried out at lower temperatures, minimizing the formation of byproducts. |

| Improved Yields | Enhanced reactivity and reduced side reactions can lead to higher product yields. nih.gov |

| Energy Efficiency | Ultrasound can be a more energy-efficient method compared to prolonged heating. |

| Green Chemistry | The use of milder conditions and potentially less solvent aligns with the principles of green chemistry. nih.gov |

Isolation and Purification Techniques for Synthetic Products

The isolation and purification of the synthesized 1,3-Bis(1,2,4-triazol-1-yl)propan-2-one are critical steps to obtain a product of high purity, which is essential for its use as a chemical intermediate. A common procedure involves an initial work-up followed by purification techniques such as crystallization or chromatography.

A typical isolation process, as described for a similar compound, 1,3-bis(1,2,4-triazol-1-yl)-propan-2-ol, involves evaporating the solvent after the reaction is complete. google.com The resulting residue is then dissolved in water and washed with an organic solvent like ethyl acetate (B1210297) to remove nonpolar impurities. google.com The aqueous layer containing the desired product, often as a salt, can then be further processed. For 1,3-Bis(1,2,4-triazol-1-yl)propan-2-one, after the hydrolysis of the ketal group in a concentrated mineral acid medium, the product can be isolated. google.com

For further purification, column chromatography is a highly effective method. Silica (B1680970) gel is a commonly used stationary phase for the purification of polar compounds like triazole derivatives. researchgate.net A suitable eluent system, likely a mixture of polar and non-polar solvents, would be used to separate the target compound from any remaining starting materials or byproducts. The purity of the final product can be assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,3-Bis(1,2,4-triazol-1-yl)propan-2-one |

| 1,3-dihaloacetone |

| 1H-1,2,4-triazole |

| 1,3-bis(1,2,4-triazol-1-yl)-propan-2-ol |

| Ethyl acetate |

| Dimethylformamide (DMF) |

| Ethanol |

Chemical Reactivity and Mechanistic Studies of 1,3 Bis 1,2,4 Triazol 1 Yl Propan 2 One

Reaction Mechanisms Involving the Triazole Heterocycle

The 1,2,4-triazole (B32235) ring is a five-membered aromatic heterocycle containing three nitrogen atoms and two carbon atoms. chemicalbook.com This structure possesses a unique electronic distribution that dictates its reactivity towards both nucleophiles and electrophiles.

Nucleophilic Reactivity at Triazole Nitrogen Atoms

The nitrogen atoms in the 1,2,4-triazole ring possess lone pairs of electrons, making them potential nucleophilic sites. youtube.com In the case of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-one, the triazole rings are already substituted at the N1 position by the propanone backbone. This leaves the nitrogen atoms at the N2 and N4 positions as available centers for nucleophilic attack.

The N4 atom in a 1H-1,2,4-triazole system is generally considered the most nucleophilic site. chemicalbook.com However, in 1-substituted triazoles, the electronic environment influences the relative nucleophilicity of the remaining nitrogens. Studies on similar 1-substituted 1,2,4-triazoles have shown that quaternization reactions, such as alkylation with alkyl halides, can proceed at both the N2 and N4 positions, leading to the formation of triazolium salts. acs.org The reaction typically follows an SN2 mechanism, where the nitrogen's lone pair attacks the electrophilic carbon of the alkylating agent. youtube.com The selectivity of the attack can be influenced by the nature of the electrophile and the reaction conditions. acs.org

Table 1: Potential Nucleophilic Reactions at the Triazole Nitrogen

| Reaction Type | Reagent Example | Product Type | Description |

|---|---|---|---|

| Quaternization | Alkyl Halide (e.g., CH₃I) | Triazolium Salt | The N2 or N4 atom attacks the alkyl halide, forming a new N-C bond and a positively charged triazolium ring. acs.org |

| Protonation | Strong Acid (e.g., HCl) | Triazolium Salt | The N4 atom is readily protonated to form a triazolium chloride salt. chemicalbook.com |

Electrophilic Attack and Substitutions on the Triazole Rings

Due to the presence of three electronegative nitrogen atoms, the carbon atoms within the 1,2,4-triazole ring are electron-deficient (π-deficient). chemicalbook.comnih.gov This characteristic makes the carbon atoms susceptible to nucleophilic attack rather than electrophilic substitution. nih.gov Consequently, electrophilic attacks on the 1,2,4-triazole ring occur exclusively at the electron-rich nitrogen atoms. chemicalbook.comnih.gov

For 1,3-Bis(1,2,4-triazol-1-yl)propan-2-one, where the N1 position is blocked, electrophilic attack will preferentially occur at the N4 position, which has the highest electron density. chemicalbook.com This reaction leads to the formation of a cationic triazolium species. A common example of such a reaction is protonation by strong acids. chemicalbook.com

Reactivity at the Propanone Carbonyl Group

The ketone functional group within the propanone bridge is a primary site of chemical reactivity, characterized by the polar nature of its carbon-oxygen double bond. masterorganicchemistry.com

Nucleophilic Addition Reactions to the Ketone

The carbonyl carbon is electrophilic due to the high electronegativity of the oxygen atom, making it a prime target for nucleophiles. wikipedia.orglibretexts.org Nucleophilic addition to the carbonyl group is a fundamental reaction where the nucleophile attacks the carbonyl carbon, causing the C=O π-bond to break and the carbon to change hybridization from sp² to sp³. masterorganicchemistry.com

In 1,3-Bis(1,2,4-triazol-1-yl)propan-2-one, the electrophilicity of the carbonyl carbon is significantly enhanced by the strong electron-withdrawing nature of the two adjacent triazolylmethyl groups. This activation makes the ketone more reactive towards nucleophiles compared to simple aliphatic ketones. masterorganicchemistry.com

A critical application of this reactivity is in the synthesis of the antifungal drug fluconazole (B54011). This process involves the nucleophilic addition of a Grignard reagent, 1-bromo-2,4-difluorobenzene, to the carbonyl carbon of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-one. The reaction creates a new carbon-carbon bond and, after workup, yields the tertiary alcohol that is characteristic of fluconazole. semanticscholar.org

Table 2: Examples of Nucleophilic Addition to Ketones

| Nucleophile Type | Reagent Example | Product Type | Mechanism |

|---|---|---|---|

| Organometallics | Grignard Reagent (R-MgX) | Tertiary Alcohol | Irreversible addition of a carbanion to the carbonyl carbon. youtube.com |

| Hydrides | Sodium Borohydride (NaBH₄) | Secondary Alcohol | Addition of a hydride ion (H⁻) to the carbonyl carbon. youtube.com |

| Cyanide | Hydrogen Cyanide (HCN) | Cyanohydrin | Reversible addition of a cyanide ion (CN⁻) to the carbonyl carbon. libretexts.org |

Carbonyl Reduction Pathways

The ketone group can be readily reduced to a secondary alcohol. wikipedia.orgyoutube.com This transformation is a cornerstone of organic synthesis and is typically achieved using metal hydride reagents. libretexts.org

For 1,3-Bis(1,2,4-triazol-1-yl)propan-2-one, reduction yields 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol. semanticscholar.org The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon. libretexts.org The resulting alkoxide intermediate is then protonated during a workup step with water or a mild acid to give the final alcohol product. libretexts.orglibretexts.org

Table 3: Common Reagents for Ketone Reduction

| Reagent | Formula | Strength/Selectivity | Typical Conditions |

|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Mild; reduces aldehydes and ketones. youtube.com | Alcoholic solvents (e.g., methanol (B129727), ethanol). libretexts.org |

| Lithium Aluminum Hydride | LiAlH₄ | Strong; reduces ketones, esters, and carboxylic acids. youtube.com | Anhydrous ether solvent, followed by aqueous/acidic workup. libretexts.org |

Enolization and Alpha-Carbon Reactivity

Ketones that possess hydrogen atoms on the carbons adjacent to the carbonyl group (α-carbons) can undergo tautomerization to form an enol. chemistry.coach The α-protons are acidic and can be removed by a base to generate a resonance-stabilized enolate anion. baylor.edu The enolate is a potent nucleophile that can react at the α-carbon. chemistry.coach

In 1,3-Bis(1,2,4-triazol-1-yl)propan-2-one, the α-carbons are the two methylene (B1212753) (CH₂) groups. The acidity of the α-protons on these carbons is significantly increased due to the combined electron-withdrawing inductive effects of both the adjacent carbonyl group and the 1,2,4-triazol-1-yl substituent. This enhanced acidity facilitates the formation of the corresponding enolate under basic conditions.

Once formed, the enolate can participate in various reactions, including:

Alkylation: Reaction with an alkyl halide to form a new C-C bond at the α-carbon. chemistry.coach

Halogenation: Reaction with halogens (e.g., Br₂) in the presence of acid or base to introduce a halogen atom at the α-position. msu.edumasterorganicchemistry.com

Aldol (B89426) Addition: The enolate can act as a nucleophile, attacking another carbonyl compound to form a β-hydroxy ketone. baylor.edu

The reactivity of the α-carbon provides a pathway to further functionalize the backbone of the molecule, opening avenues for the synthesis of a wide range of derivatives.

Acid-Base Properties and Protonation States of the Compound

The acid-base characteristics of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-one are dictated by the two 1,2,4-triazole rings and the alpha-hydrogens adjacent to the ketone group. The 1,2,4-triazole moiety is amphoteric, capable of being both protonated and deprotonated.

The basicity of the triazole rings is attributed to the lone pairs of electrons on the nitrogen atoms. In an aqueous solution, 1,2,4-triazole is a weak base. chemicalbook.comwikipedia.org The pKa for the protonated form of 1,2,4-triazole is approximately 2.45. wikipedia.org For 1-alkyl-1,2,4-triazoles, the basicity is of a similar order of magnitude. researchgate.net In 1,3-Bis(1,2,4-triazol-1-yl)propan-2-one, the nitrogen atoms at the 4-position of the triazole rings are the most likely sites for protonation in acidic conditions. chemicalbook.comdnu.dp.ua This is due to the higher electron density at this position in 1-substituted triazoles. thieme-connect.de

The acidity of the compound is primarily associated with the protons on the carbons alpha to the carbonyl group (the methylene bridges). These protons are activated by the electron-withdrawing effect of the adjacent ketone. In the presence of a strong base, a proton can be abstracted to form an enolate ion. This enolate is stabilized by resonance, with the negative charge delocalized onto the oxygen atom of the carbonyl group. The acidity of these protons is a key factor in some of the derivatization reactions of the ketone moiety.

Additionally, the parent 1H-1,2,4-triazole has an acidic NH proton with a pKa of 10.26. wikipedia.orgthieme-connect.de However, in 1,3-Bis(1,2,4-triazol-1-yl)propan-2-one, the triazole rings are N-substituted, so this form of acidity is not present.

Table 1: Acid-Base Properties of 1,2,4-Triazole and Related Compounds

| Compound | pKa (Protonated form) | pKa (Neutral form) | Reference |

| 1,2,4-Triazole | 2.45 | 10.26 | wikipedia.org |

| 1H-1,2,4-Triazole | 2.39 | 9.97 | gatech.eduresearchgate.net |

| Imidazole (B134444) | 7.18 | 14.52 | gatech.edu |

This table presents pKa values for the parent 1,2,4-triazole and imidazole for comparison, providing context for the expected acid-base behavior of the triazole rings in the title compound.

Derivatization Strategies and Functional Group Transformations

The structure of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-one offers two primary sites for chemical modification: the central ketone group and the two peripheral triazole rings.

Modification of the Ketone Moiety

The ketone functional group is a versatile handle for a variety of chemical transformations.

Reduction: The carbonyl group can be reduced to a secondary alcohol, yielding 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol. This transformation is a key step in the synthesis of the antifungal drug fluconazole, where the resulting hydroxyl group is subsequently displaced.

Nucleophilic Addition: The electrophilic carbon of the carbonyl group is susceptible to attack by various nucleophiles. libretexts.orgmasterorganicchemistry.comlibretexts.orgacademie-sciences.fryoutube.com For instance, the addition of Grignard reagents or organolithium compounds can introduce a variety of alkyl, aryl, or other organic fragments, leading to the formation of tertiary alcohols. masterorganicchemistry.com This approach is utilized in the synthesis of fluconazole analogs with different substituents. nih.gov

Reductive Amination: The ketone can undergo reductive amination to form the corresponding amine. This reaction typically proceeds via the formation of an imine or enamine intermediate, which is then reduced. This provides a pathway to introduce nitrogen-containing functional groups.

Wittig Reaction: The Wittig reaction allows for the conversion of the ketone into an alkene, offering a method for carbon-carbon double bond formation at this position.

Aldol Condensation: The enolizable alpha-protons allow for aldol-type condensation reactions with aldehydes or ketones in the presence of an acid or base catalyst, enabling the elongation of the carbon chain.

Functionalization of the Triazole Rings

The 1,2,4-triazole rings in 1,3-Bis(1,2,4-triazol-1-yl)propan-2-one are generally stable. nih.gov The N-alkylation at the 1-position, as is the case in this molecule, is a common derivatization of the parent triazole. researchgate.net Further functionalization of the N-substituted triazole rings is less common and would likely require harsh reaction conditions.

Electrophilic substitution on the triazole ring of N-alkylated 1,2,4-triazoles is difficult due to the electron-withdrawing nature of the ring system. If it were to occur, it would likely be directed to the C3 or C5 positions.

Kinetic and Thermodynamic Investigations of Key Reactions

Detailed kinetic and thermodynamic studies specifically for reactions involving 1,3-Bis(1,2,4-triazol-1-yl)propan-2-one are not extensively available in the reviewed literature. However, the general principles governing the reactivity of its functional groups can be discussed.

The kinetics of nucleophilic addition to the ketone are influenced by both steric and electronic factors. libretexts.orgmasterorganicchemistry.com The presence of the two bulky bis(triazolyl)methyl groups adjacent to the carbonyl carbon may sterically hinder the approach of nucleophiles, potentially slowing down the reaction rate compared to less substituted ketones. libretexts.org Electronically, the triazole rings are electron-withdrawing, which should enhance the electrophilicity of the carbonyl carbon and thus increase its reactivity towards nucleophiles. masterorganicchemistry.com

The thermodynamics of these addition reactions are dependent on the nature of the nucleophile and the stability of the resulting product. Reactions that lead to the formation of stable products, such as the reduction of the ketone to an alcohol, are generally thermodynamically favorable. The reversibility of nucleophilic addition depends on the basicity of the incoming nucleophile; strong bases like Grignard reagents lead to irreversible additions, while weaker, more stable nucleophiles can participate in reversible additions. masterorganicchemistry.com

For the triazole rings, thermodynamic data for various substituted 1,2,4-triazoles have been investigated, often in the context of energetic materials, which speaks to the inherent stability of the triazole ring. jocpr.comresearchgate.netresearchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques for 1,3 Bis 1,2,4 Triazol 1 Yl Propan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. However, specific experimental NMR data for 1,3-Bis(1,2,4-triazol-1-yl)propan-2-one are not present in the surveyed literature.

¹H NMR Chemical Shift Analysis and Proton Connectivity

A ¹H NMR spectrum would be crucial for identifying the different types of protons and their connectivity within the molecule. Based on the structure of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-one, one would anticipate distinct signals for the methylene (B1212753) protons (CH2) adjacent to the carbonyl group and the triazole rings, as well as signals for the protons on the triazole rings themselves. The integration of these signals would confirm the number of protons in each unique chemical environment. Without experimental data, a detailed analysis of chemical shifts and coupling constants, which would reveal neighboring proton interactions, cannot be performed.

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

Similarly, a ¹³C NMR spectrum is essential for mapping the carbon framework of the molecule. For 1,3-Bis(1,2,4-triazol-1-yl)propan-2-one, distinct signals would be expected for the carbonyl carbon, the methylene carbons, and the carbons within the two triazole rings. The chemical shifts of these carbons would provide valuable information about their electronic environments. The absence of this data in the literature precludes the creation of a data table and a detailed interpretation of the carbon skeleton.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Structural Assignment

Two-dimensional (2D) NMR techniques are powerful methods for unambiguously assigning the complete structure of a molecule by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) would link protons directly to the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations between protons and carbons (2-3 bonds), which is critical for connecting the different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, aiding in the determination of the molecule's conformation.

The lack of any published 2D NMR data for 1,3-Bis(1,2,4-triazol-1-yl)propan-2-one makes a complete and verified structural assignment impossible to present.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) would provide the precise mass of the molecular ion, allowing for the unambiguous determination of its elemental formula (C7H8N6O). While the nominal mass is known, experimental HRMS data would offer a higher degree of confidence. Such data is not currently available in the public domain.

Fragmentation Pattern Analysis for Structural Features

The analysis of the fragmentation pattern in an MS experiment provides a molecular fingerprint, revealing characteristic structural motifs. Upon ionization, the molecular ion of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-one would be expected to fragment in predictable ways, such as cleavage adjacent to the carbonyl group or loss of the triazole rings. A detailed analysis of these fragments would corroborate the proposed structure. Unfortunately, no experimental mass spectra detailing these fragmentation pathways have been published.

Tandem Mass Spectrometry (MS/MS) for Elucidating Decomposition Pathways

Upon electrospray ionization (ESI), the molecule would likely be protonated to form the precursor ion [M+H]⁺ with a mass-to-charge ratio (m/z) of 193. The most probable sites for protonation are the nitrogen atoms of the triazole rings or the carbonyl oxygen. The fragmentation of this precursor ion would likely proceed through several key pathways:

Alpha-Cleavage: A common fragmentation for ketones is the cleavage of the C-C bond adjacent to the carbonyl group. This could result in the loss of a triazolylmethyl radical (•CH₂-C₃H₂N₃) or the formation of a stable acylium ion.

Mc Lafferty Rearrangement: While less likely given the chain length, a McLafferty rearrangement could occur if a gamma-hydrogen is available for transfer, leading to the elimination of a neutral triazole molecule.

Ring Fragmentation: The triazole rings themselves can undergo cleavage. A characteristic fragmentation of 1,2,4-triazoles involves the loss of N₂ or HCN, leading to smaller, stable fragment ions. researchgate.net

Cleavage of the Triazole-Methylene Bond: The bond between the triazole ring and the methylene bridge (N-CH₂) is another likely point of cleavage, leading to the formation of a triazole cation (m/z 69) or a larger fragment containing the propanone backbone.

A plausible fragmentation cascade, based on studies of similar structures, could involve the initial loss of one triazole moiety, followed by further decomposition of the remaining structure. researchgate.netwvu.edu The specific fragmentation pattern and the relative abundance of fragment ions would provide definitive structural confirmation. wvu.edunih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. youtube.com The resulting spectra provide a unique "fingerprint" and allow for the identification of functional groups.

Identification of Characteristic Functional Group Frequencies

For 1,3-Bis(1,2,4-triazol-1-yl)propan-2-one, the IR and Raman spectra would be characterized by vibrations corresponding to its ketone and triazole ring components. Although a specific spectrum for this compound is not published in the reviewed literature, the expected characteristic absorption bands can be predicted based on extensive studies of triazoles and ketones. nih.govnih.gov

Key functional group frequencies are anticipated as follows:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

| C=O (Ketone) | Stretching | 1715 - 1730 | This is a strong, characteristic band in the IR spectrum. Its exact position can be influenced by adjacent groups. |

| C-H (Methylene) | Asymmetric & Symmetric Stretching | 2900 - 3000 | Vibrations from the -CH₂- groups of the propane (B168953) backbone. |

| C=N (Triazole Ring) | Stretching | 1500 - 1650 | The triazole ring exhibits several characteristic stretching vibrations in this region. |

| N-N (Triazole Ring) | Stretching | 1200 - 1350 | Stretching vibrations within the heterocyclic ring. |

| C-N (Triazole Ring) | Stretching | 1000 - 1250 | Vibrations involving the carbon-nitrogen bonds of the triazole rings. |

| Ring Breathing | Symmetric Vibration | 900 - 1100 | A collective vibration of the entire triazole ring, often referred to as a "marker band". nih.gov |

| C-H (Triazole Ring) | Out-of-plane Bending | 800 - 900 | Characteristic bending vibrations of the C-H bonds on the triazole rings. |

This table represents predicted values based on general spectroscopic principles and data for related compounds.

Studies on other 1,2,4-triazole (B32235) derivatives have identified specific "marker bands" that are characteristic of the triazole ring system, which would be expected in the spectrum of this compound as well. nih.govresearchgate.net The combination of a sharp ketone peak with the complex fingerprint region of the two triazole rings would be the defining feature of its vibrational spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. tanta.edu.eg The chromophores in 1,3-Bis(1,2,4-triazol-1-yl)propan-2-one are the carbonyl group (C=O) and the two 1,2,4-triazole rings.

The expected electronic transitions include:

n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen of the carbonyl group or the nitrogen atoms of the triazole rings, to an anti-bonding π* orbital. uzh.ch These transitions are typically of lower energy (occur at longer wavelengths) but have a low probability, resulting in weak absorption bands. uzh.ch

π → π* Transitions: These involve the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital within the triazole rings. uzh.ch These transitions are generally higher in energy (occur at shorter wavelengths) and result in strong absorption bands. libretexts.org

The presence of two triazole rings and a central ketone group creates a molecule with multiple chromophores. The UV-Vis spectrum would likely show a weak absorption band at a longer wavelength (above 250 nm) corresponding to the n → π* transition of the carbonyl group, and more intense absorptions at shorter wavelengths (below 220 nm) corresponding to the π → π* transitions of the triazole rings. The lack of conjugation between the chromophores suggests that their absorptions would be largely additive rather than significantly shifted to longer wavelengths. libretexts.org

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for 1,3-Bis(1,2,4-triazol-1-yl)propan-2-one itself is not available in the surveyed literature, data from the closely related dicationic structure, 4,4′-(propane-1,3-diyl)bis(4H-1,2,4-triazol-1-ium), can provide insights into the likely conformation of the molecular backbone. nih.gov

Bond Lengths, Bond Angles, and Torsional Angles

In the analogous structure of the dication, the propane-diyl-bis-triazolium unit exhibits specific geometric parameters. nih.gov The bond lengths and angles within the triazolium rings are well-defined. It is important to note that in the target molecule, the presence of a central ketone and neutral triazole rings, as opposed to a methylene bridge and protonated triazolium rings, would alter these values, particularly around the central carbon atom.

Selected Geometric Parameters from an Analogous Dicationic Structure nih.gov

| Parameter | Atoms Involved | Value |

| Bond Angle | C—N(H)—N | 111.17 (12)°, 111.79 (11)° |

| Bond Angle | C—N—N(H) | 103.46 (12)°, 104.11 (12)° |

Data from 4,4′-(propane-1,3-diyl)bis(4H-1,2,4-triazol-1-ium). The notation N(H) indicates a protonated nitrogen.

Intermolecular Interactions and Crystal Packing

The way molecules pack in a crystal is determined by intermolecular forces. In the crystal structure of the analogous dication, the packing is dominated by hydrogen bonds and other weak interactions. nih.gov Specifically, C—H···F and C—H···N contacts are observed. The C—H groups of the triazole rings act as hydrogen bond donors to nitrogen atoms on adjacent triazole rings, with H···N distances of 2.47 Å and 2.59 Å. nih.gov

For the neutral target compound, 1,3-Bis(1,2,4-triazol-1-yl)propan-2-one, similar interactions would be expected to govern its crystal packing. The carbonyl oxygen is a potent hydrogen bond acceptor, and weak C—H···O and C—H···N hydrogen bonds are likely to be significant. Furthermore, π–π stacking interactions between the planar triazole rings of adjacent molecules may also play a role in stabilizing the crystal lattice, a feature commonly observed in triazole-containing compounds. researchgate.netmdpi.com

Theoretical and Computational Studies of 1,3 Bis 1,2,4 Triazol 1 Yl Propan 2 One

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

No published studies were found that specifically apply quantum chemical calculations to determine the electronic structure and molecular geometry of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-one.

Density Functional Theory (DFT) Applications for Ground State Properties

There are no available research articles detailing the use of Density Functional Theory to investigate the ground state properties of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-one.

Ab Initio Methods for High-Accuracy Calculations

A literature search did not yield any studies that have employed high-accuracy ab initio methods for calculations on 1,3-Bis(1,2,4-triazol-1-yl)propan-2-one.

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

No research has been published on the conformational analysis of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-one using molecular mechanics or molecular dynamics simulations.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

There are no computational studies in the available literature that predict the NMR, IR, or UV-Vis spectroscopic parameters for 1,3-Bis(1,2,4-triazol-1-yl)propan-2-one.

Computational Elucidation of Reaction Mechanisms and Transition States

A search of scientific literature revealed no computational investigations into the reaction mechanisms or transition states involving 1,3-Bis(1,2,4-triazol-1-yl)propan-2-one.

Potential Energy Surface Mapping

No studies have been published that map the potential energy surface for any reaction involving 1,3-Bis(1,2,4-triazol-1-yl)propan-2-one.

Barrier Heights and Reaction Rates

Detailed theoretical studies on the reaction kinetics, including the calculation of activation energy barriers and reaction rates specifically for 1,3-Bis(1,2,4-triazol-1-yl)propan-2-one, are not extensively detailed in the available literature. However, computational chemistry provides a framework for understanding the reactivity of related bis(1,2,4-triazole) structures.

Theoretical investigations into similar nitrogen-rich heterocyclic compounds, such as 3,3′-dinitro-5,5′-bis-1,2,4-triazole-1,1′-diol, have utilized computational methods to determine properties like the standard enthalpies of formation. acs.org These calculations, often performed at levels of theory like CBS-4M, are crucial for assessing the energetic properties of these molecules. acs.org For the broader class of 1,2,4-triazole (B32235) compounds, theoretical studies often focus on optimizing molecular geometries and understanding electronic properties, which are foundational to predicting reactivity. For instance, density functional theory (DFT) calculations at the B3LYP/6-31G(d) level have been used to optimize the structures of bis-1,2,3-triazole derivatives to elucidate their physical parameters and stability. tandfonline.com Such computational approaches could be applied to 1,3-Bis(1,2,4-triazol-1-yl)propan-2-one to model its reaction pathways, identify transition states, and calculate the associated energy barriers, thereby predicting its kinetic stability and reactivity in various chemical environments.

Molecular Modeling of Interactions with Non-Biological and Biological Targets (Purely Mechanistic)

Molecular modeling encompasses a suite of computational techniques used to simulate and predict how a ligand, such as 1,3-Bis(1,2,4-triazol-1-yl)propan-2-one or its derivatives, interacts with biological macromolecules like proteins or enzymes. These studies are purely mechanistic, aiming to elucidate the structural and energetic basis of molecular recognition.

Ligand-Receptor Binding Affinity Studies through Computational Docking

Computational docking is a key in silico method used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction, often quantified as binding affinity or a docking score. pensoft.netsemanticscholar.org While specific docking studies for 1,3-Bis(1,2,4-triazol-1-yl)propan-2-one are not prominent, extensive research on related 1,2,4-triazole derivatives highlights the utility of this approach.

Triazole derivatives are widely recognized for their role as inhibitors of enzymes like aromatase and cytochrome P450 14α-sterol demethylase (CYP51). nih.govnih.gov Molecular docking studies on these systems reveal critical interactions. For instance, in the inhibition of aromatase, the N4 atom of the triazole ring is often observed coordinating with the heme iron atom in the enzyme's active site. nih.gov Similarly, in studies of CYP51 inhibitors, the distance between the nitrogen atoms on the triazole ring and the iron atom of the heme group is a critical parameter for effective binding. frontiersin.orgnih.gov

Key interactions identified through docking studies of various triazole derivatives include:

Hydrogen Bonding : Interactions with amino acid residues such as Cys44, Asn142, and Gln189 have been observed in studies of triazole compounds targeting the SARS-CoV-2 main protease. researchgate.net

Hydrophobic Interactions : These are crucial for stabilizing the ligand in the binding pocket. frontiersin.org For example, π-cation interactions between the triazole ring and porphyrin of the heme group, or with residues like Arg115, have been noted. nih.gov

Electrostatic Interactions : Salt bridges and other electrostatic forces can contribute significantly to binding affinity. semanticscholar.org

The binding affinities, often expressed in kcal/mol, provide a quantitative measure of interaction strength. Lower binding energy values indicate a more favorable interaction. pensoft.net The following table summarizes representative binding affinity data from docking studies of various triazole derivatives against different biological targets.

| Compound Class | Target Protein | Representative Binding Affinity (kcal/mol) | Key Interacting Residues |

| Triazole Derivatives | Aromatase | -7.0 to -9.5 | HEM group, Arg115 |

| Triazole Derivatives | SARS-CoV-2 M-pro | -8.8 to -9.0 | His41, Thr45, Met49, Cys44 |

| 1,2,4-Triazole Acetamides | c-kit Tyrosine Kinase | -176.749 | Not specified |

| Benzimidazole Derivatives | CRF-1 Receptor | -6.889 | Tyr194, Trp287, Glu305, Glu196 |

This table is interactive. Click on the headers to sort the data.

Protein-Ligand Interaction Dynamics (if applicable for enzyme studies)

While docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the protein-ligand complex over time. nih.gov MD simulations are particularly valuable for studying enzyme inhibitors, revealing the stability of the complex and the persistence of key interactions.

Furthermore, MD studies can elucidate:

Conformational Stability : Confirming that the ligand maintains its optimal binding conformation. nih.gov

Interaction Fingerprinting : Analyzing the duration and nature of specific interactions (e.g., hydrogen bonds, hydrophobic contacts) throughout the simulation. nih.gov

Solvent Accessibility : Calculating the solvent accessible surface area (SASA) to understand how the binding event alters the protein's exposure to the solvent. pensoft.net

In studies of triazole inhibitors with CYP51, MD simulations have been employed to understand the binding mechanism and the role of hydrophobic residues in forming a stable cavity for the inhibitor. frontiersin.orgnih.gov These dynamic studies provide a more realistic representation of the biological environment and can validate the binding poses predicted by docking. pensoft.net

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives to Understand Molecular Features for Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. proquest.comrsc.org For 1,2,4-triazole derivatives, numerous QSAR studies have been conducted to identify the key molecular features that govern their antifungal, anticancer, and enzyme inhibitory activities. nih.govrsc.orgresearchgate.net

These studies correlate biological activity (often expressed as pIC50, the negative logarithm of the half-maximal inhibitory concentration) with various molecular descriptors. proquest.com These descriptors quantify different aspects of the molecule's structure and properties.

Commonly used descriptors in QSAR studies of triazole derivatives include:

Electronic Descriptors : Such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy can be associated with higher activity, particularly in antifungal fluconazole (B54011) derivatives. semanticscholar.orgresearchgate.net Electrostatic potential also plays a role. proquest.com

Topological Descriptors : These describe the connectivity and shape of the molecule. The second-order molecular connectivity index (2χ) has been shown to be important for the antifungal activity of fluconazole derivatives. semanticscholar.orgresearchgate.net

Steric and Structural Descriptors : The presence or absence of specific functional groups and their positions significantly influences activity. For instance, QSAR analysis of triazole derivatives targeting breast cancer cells revealed that a non-substituted phenyl ring and specific indolyl substituents enhanced cytotoxic activity. researchgate.net

A typical QSAR model is expressed as a linear equation, such as those developed for fluconazole derivatives against C. albicans:

pMICca = 0.404 * LUMO + 2.848 semanticscholar.org

This model indicates that the antifungal activity (pMICca) is directly correlated with the LUMO energy. semanticscholar.org The statistical quality of QSAR models is assessed using parameters like the correlation coefficient (r²), which should be high, and the cross-validated correlation coefficient (q²), which indicates the model's predictive power. semanticscholar.orgresearchgate.net

The following table summarizes findings from various QSAR studies on 1,2,4-triazole derivatives.

| Biological Activity | Key Descriptors Identified | Correlation Coefficient (r or r²) | Reference |

| Antifungal (Fluconazole derivatives) | LUMO energy, 2χ (molecular connectivity index) | r = 0.874 - 0.892 | semanticscholar.org |

| Anticancer (Triazolo-thiadiazoles) | Electrostatic potential, Wiener Index | Not specified | proquest.com |

| α-Glucosidase Inhibition | Quantum chemical descriptors | Good correlation reported | rsc.org |

| Antifungal (Menthol-triazoles) | CoMFA steric and electrostatic fields | q² = 0.514, r² = 0.991 | nih.gov |

This table is interactive. Click on the headers to sort the data.

These QSAR studies provide a valuable framework for rationally designing new, more potent derivatives of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-one by optimizing the molecular features identified as crucial for a desired biological activity. researchgate.net

Applications of 1,3 Bis 1,2,4 Triazol 1 Yl Propan 2 One in Non Clinical Research

Coordination Chemistry and Metal Complexation

The presence of multiple nitrogen atoms in the triazole rings of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-one makes it an excellent ligand for coordinating with a variety of metal ions. This property is extensively utilized in the field of coordination chemistry to construct complex supramolecular architectures.

Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers

While direct research on 1,3-Bis(1,2,4-triazol-1-yl)propan-2-one in the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers is limited, the closely related ligand, 1,3-bis(1,2,4-triazol-1-yl)propane (btp), has been successfully employed. For instance, three-dimensional zinc-based coordination polymers have been synthesized using the flexible btp ligand. rsc.org These studies demonstrate the potential of bis(triazolyl)alkane-type ligands in constructing robust and porous frameworks. The coordination versatility of such ligands allows for the formation of diverse network topologies, which can be influenced by the choice of metal ion and reaction conditions.

Furthermore, a series of Co(II), Cu(II), Zn(II), and Ni(II) coordination polymers have been synthesized using a related ligand, 1,3-phenylenebis((1H-1,2,4-triazol-1-yl)methanone). nih.gov These findings suggest that the keto-functionalized bis(triazolyl) structure of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-one could also serve as a valuable component in the design and synthesis of novel MOFs and coordination polymers with potentially interesting properties for gas storage, separation, and catalysis.

Ligand Design for Selective Metal Ion Sequestration

The arrangement of nitrogen donor atoms in 1,3-Bis(1,2,4-triazol-1-yl)propan-2-one provides a pre-organized binding site suitable for chelating metal ions. This characteristic is crucial for the design of ligands aimed at the selective sequestration of specific metal ions from a mixture. The flexibility of the propane (B168953) backbone allows the triazole rings to orient themselves to accommodate the coordination geometry of different metal ions. While specific studies on this compound for metal ion sequestration are not extensively documented, research on similar bis(triazole) ligands has shown their effectiveness in forming stable complexes with various transition metals. The coordination properties can be fine-tuned by modifying the spacer between the triazole units, which in this case is the propan-2-one group.

Transition Metal Complexes for Catalysis

Transition metal complexes incorporating triazole-based ligands are a significant area of research in catalysis. ejtas.com The electronic properties of the triazole rings can influence the catalytic activity of the metal center. While direct catalytic applications of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-one complexes are not widely reported, the broader class of bis(triazolyl) ligands has been used to create catalysts for various organic transformations. For example, transition metal complexes with triazole-derived N-heterocyclic carbene ligands have shown promise in catalysis. mdpi.com The structural and electronic features of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-one make it a promising candidate for developing new transition metal catalysts.

Catalytic Applications in Organic Transformations

Beyond its use in coordination with metal centers, 1,3-Bis(1,2,4-triazol-1-yl)propan-2-one has potential applications in catalysis, both as an organocatalyst and as a precursor to more complex catalytic systems.

Precursor for Metal-Ligand Catalysts

1,3-Bis(1,2,4-triazol-1-yl)propan-2-one serves as a valuable precursor for the synthesis of more complex metal-ligand catalysts. By coordinating with various metal ions, it can form well-defined complexes that can then be employed in catalytic cycles. The synthesis of new triazole-bispidinone scaffolds and their metal complexes for catalytic applications highlights the utility of triazole-containing ligands in creating effective catalysts. nih.gov These complexes have been shown to be active in reactions such as the Henry reaction. The ability to systematically modify the ligand structure, for instance by reducing the ketone group to an alcohol, allows for the fine-tuning of the catalyst's steric and electronic properties, thereby influencing its activity and selectivity in various organic transformations.

Material Science and Nanotechnology Applications

Although direct research focusing on 1,3-Bis(1,2,4-triazol-1-yl)propan-2-one in material science and nanotechnology is not extensively documented, the structural characteristics of the molecule suggest several promising avenues for investigation. The presence of two 1,2,4-triazole (B32235) rings and a central ketone group offers a versatile platform for the development of advanced materials.

Polymeric Materials Precursors

The bifunctional nature of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-one, with its two reactive triazole moieties, makes it a candidate as a monomer or cross-linking agent in the synthesis of novel polymers. Polymers incorporating the 1,2,4-triazole heterocycle are known for a range of valuable properties including high thermal stability, chemical resistance, and the ability to coordinate with metal ions. nih.govibm.comrsc.org

For instance, poly(1-vinyl-1,2,4-triazole) is noted for its hydrophilicity and complexation capabilities. nih.gov It is conceivable that 1,3-Bis(1,2,4-triazol-1-yl)propan-2-one could be utilized to create polymers with a high density of triazole units, potentially leading to materials with enhanced thermal and mechanical properties. mdpi.com The synthesis of poly(arylene ether 1,2,4-triazole)s has demonstrated the creation of high-performance polymers with high glass transition temperatures and tensile strengths. kpi.ua

Table 1: Properties of Triazole-Containing Polymers

| Polymer Name | Key Properties | Potential Application Areas |

| Poly(1-vinyl-1,2,4-triazole) | High hydrophilicity, complexation ability, biocompatibility. nih.gov | Medical materials, drug delivery systems. nih.gov |

| Poly(arylene ether 1,2,4-triazole)s | High glass transition temperatures (182-242°C), good mechanical properties. kpi.ua | High-performance films and adhesives. kpi.ua |

| 1,2,3-Triazole Dense Polymers | High dipole moment, hydrogen bonding capability, metal ion ligation. mdpi.com | Functional polymers for various applications. mdpi.com |

This table illustrates the properties of polymers containing triazole rings to suggest the potential of polymers derived from 1,3-Bis(1,2,4-triazol-1-yl)propan-2-one.

Surface Modification Agents for Advanced Materials

The 1,2,4-triazole rings in 1,3-Bis(1,2,4-triazol-1-yl)propan-2-one can act as effective ligands for modifying the surfaces of various materials, including metals and metal oxides. This can be leveraged to create functional coatings with specific properties. The triazole moiety is known to be a component in creating antimicrobial and anti-fouling surfaces. rsc.org

By anchoring 1,3-Bis(1,2,4-triazol-1-yl)propan-2-one or its derivatives onto a substrate, it may be possible to develop coatings that inhibit corrosion or prevent the growth of microorganisms. Research on other triazole-containing molecules has shown their effectiveness in creating functional coatings for a variety of applications, from anti-corrosive layers to biocompatible surfaces. rsc.org

Development of Chemosensors for Specific Analytes

The nitrogen atoms within the two 1,2,4-triazole rings of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-one provide potential coordination sites for metal ions and other analytes. This suggests its utility as a building block for chemosensors. researchgate.netsci-hub.se While specific studies on this compound are lacking, the broader class of triazole-based chemosensors is well-established for the detection of a variety of species. nih.govnih.govrsc.org

The general principle involves the triazole ring binding to a target analyte, which in turn induces a detectable signal, such as a change in color or fluorescence. The symmetrical structure of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-one could potentially lead to sensors with high selectivity and sensitivity.

Table 2: Examples of Triazole-Based Chemosensors

| Chemosensor Structure | Target Analyte | Detection Method |

| Chalcone-based 1,2,3-triazole | Pb(II) and Cu(II) ions | UV-Vis spectroscopy nih.govnih.gov |

| 5-Aminoisophthalate-based bis-1,2,3-triazole | Cu(II) ions | Fluorescence spectroscopy rsc.org |

| Rhodamine-based 1,2,3-triazole | Fe(III) ions | Colorimetric and fluorescent detection sci-hub.se |

This table provides examples of other triazole-containing compounds that have been developed as chemosensors, illustrating the potential of the triazole moiety in this application.

Biochemical Research Tool Development (Mechanistic Studies Only)

The unique structural features of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-one also point towards its potential as a scaffold for the development of specialized tools for biochemical research, particularly in the realm of mechanistic studies.

Probes for Investigating Enzyme Inhibition Mechanisms at a Molecular Level

The 1,2,4-triazole ring is a well-known pharmacophore present in numerous enzyme inhibitors. nih.govmdpi.com Triazole derivatives have been shown to inhibit a wide range of enzymes through various mechanisms. nih.govresearchgate.netrsc.orgpensoft.net While 1,3-Bis(1,2,4-triazol-1-yl)propan-2-one itself has not been extensively studied as an enzyme inhibitor, its structure suggests it could serve as a starting point for the design of probes to investigate enzyme inhibition.